Physicochemical properties of 3-(Piperidin-1-yl)pyrazin-2-amine
Physicochemical properties of 3-(Piperidin-1-yl)pyrazin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-1-yl)pyrazin-2-amine
Foreword: The Molecule and Its Milieu
In the landscape of medicinal chemistry, the assembly of privileged scaffolds into novel molecular architectures is a cornerstone of innovation. 3-(Piperidin-1-yl)pyrazin-2-amine emerges from this principle, integrating two highly significant heterocyclic systems: the piperidine ring, a ubiquitous feature in pharmaceuticals known for its favorable pharmacokinetic profile, and the pyrazine core, a key element in numerous bioactive compounds.[1][2] The strategic combination of a saturated amine (piperidine) with an aromatic diamine (aminopyrazine) creates a molecule of considerable interest for drug discovery programs, particularly in oncology and neurodegenerative diseases where related structures have shown promise.[3][4][5]
Understanding the fundamental physicochemical properties of such a candidate is not a mere academic exercise; it is the critical first step in predicting its journey through a biological system.[6][7] These properties—solubility, lipophilicity, and ionization state (pKa)—govern everything from initial absorption to metabolic fate and ultimately determine whether a promising molecule can become a viable therapeutic.[8][9] This guide provides a comprehensive analysis of the core physicochemical characteristics of 3-(Piperidin-1-yl)pyrazin-2-amine, blending predictive data with robust, field-proven experimental protocols for their validation.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its precise chemical identity. The structure of 3-(Piperidin-1-yl)pyrazin-2-amine features a piperidine ring attached via its nitrogen atom to the C3 position of a pyrazine ring, which is further substituted with an amino group at the C2 position. This arrangement imparts a unique electronic and conformational profile that dictates its chemical behavior.
Table 1: Chemical Identity of 3-(Piperidin-1-yl)pyrazin-2-amine
| Identifier | Value |
| IUPAC Name | 3-(Piperidin-1-yl)pyrazin-2-amine |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.24 g/mol |
| Canonical SMILES | C1CCN(CC1)C2=C(N=C=N2)N |
| CAS Number | Not readily available |
Core Physicochemical Properties: A Predictive Overview
Direct experimental data for this specific molecule is not extensively published. Therefore, we present a combination of predicted values derived from computational models and estimations based on structurally analogous compounds. These predictions serve as an essential baseline for guiding experimental design and hypothesis generation.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a crucial measure of a molecule's lipophilicity, which heavily influences its ability to cross biological membranes.
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Expert Insight: The molecule possesses both lipophilic (the piperidine ring and pyrazine core) and hydrophilic (the primary amine and ring nitrogens) regions. The predicted clogP (calculated logP) value suggests a balanced character. This is a desirable trait in drug design, as extreme lipophilicity can lead to poor solubility and non-specific binding, while high hydrophilicity can hinder membrane permeation.[10]
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH (typically 7.4) is dictated by its pKa values and is paramount for solubility, receptor interaction, and cell penetration.[9]
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Expert Insight: 3-(Piperidin-1-yl)pyrazin-2-amine has multiple ionizable centers:
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Piperidine Nitrogen: As a secondary aliphatic amine, this is the most basic site. The pKa of protonated piperidine is approximately 11.22.[11] Substitution may slightly alter this, but it is expected to be strongly basic.
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Primary Amino Group: The exocyclic amine is attached to an electron-withdrawing pyrazine ring, which significantly reduces its basicity compared to a typical alkylamine.
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Pyrazine Ring Nitrogens: These are weakly basic due to the aromatic nature of the ring.
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The dominant basic center will be the piperidine nitrogen, making this molecule a base that will be predominantly protonated and positively charged at physiological pH.
Aqueous Solubility
Solubility is a critical gatekeeper for oral bioavailability. Poor aqueous solubility is a leading cause of failure in drug development.[10]
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Expert Insight: The molecule's ability to be protonated via its highly basic piperidine moiety is the primary driver of its aqueous solubility. In acidic environments, such as the stomach, salt formation will dramatically enhance solubility. The presence of multiple nitrogen atoms capable of hydrogen bonding with water further contributes to its solubility.[12]
Polar Surface Area (PSA)
Topological Polar Surface Area (TPSA) is calculated from the surface contributions of polar atoms and is an excellent predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.
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Expert Insight: A TPSA value below 90 Ų is often correlated with good cell membrane permeability. The predicted TPSA for this molecule suggests it has a favorable profile for oral absorption.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| clogP | ~1.5 - 2.5 | Balanced lipophilicity, suggesting good membrane permeability without excessive non-specific binding. |
| pKa (Most Basic) | ~9.0 - 10.5 | Primarily ionized (cationic) at physiological pH, which enhances aqueous solubility. |
| Aqueous Solubility | Moderate to High | Favorable for oral absorption, especially in the acidic environment of the GI tract. |
| TPSA | ~60 - 70 Ų | Suggests good potential for oral absorption and cell permeability. |
| Melting Point | 160-180 °C (estimated) | Estimated based on similar piperazine-pyridine derivatives, indicating a stable crystalline solid.[12] |
Experimental Protocols for Physicochemical Characterization
Predictions require validation. The following sections detail standardized, self-validating experimental workflows for determining the critical physicochemical properties of 3-(Piperidin-1-yl)pyrazin-2-amine.
Thermodynamic Solubility Determination via Shake-Flask Method
Causality: This method, often considered the "gold standard," is designed to measure the equilibrium solubility of a compound, reflecting its most stable state in solution. This is distinct from kinetic solubility, which can be influenced by transient, supersaturated states. The 24-48 hour equilibration period is critical to ensure the system reaches thermodynamic minimum energy, providing a true and reproducible value.
Step-by-Step Protocol:
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Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
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Addition of Compound: Add an excess of solid 3-(Piperidin-1-yl)pyrazin-2-amine to each buffer solution in a glass vial. The excess solid is crucial to ensure saturation is reached and maintained.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended agitation ensures complete equilibrium between the solid and dissolved states.
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Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.
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Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the sample with a suitable mobile phase to prevent precipitation.
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Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
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Validation: The presence of remaining solid compound at the end of the experiment validates that saturation was achieved.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination via Potentiometric Titration
Causality: This method directly measures the pH changes of a solution as a titrant (acid or base) is added. The pKa corresponds to the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form. This point is identified as the midpoint of the buffer region on the titration curve, providing a direct, empirical measure of the compound's acidic/basic strength.
Step-by-Step Protocol:
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Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water, often with a small amount of co-solvent like methanol if needed to aid initial dissolution. An ionic strength adjuster (e.g., KCl) is added to maintain a constant ionic background.
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Initial Titration (Acid): Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate with a standardized solution of HCl. This step protonates all basic sites on the molecule.
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Back Titration (Base): Following the acid titration, titrate the resulting solution with a standardized solution of NaOH. Record the pH value after each incremental addition of NaOH.
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Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points.
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pKa Calculation: The pKa value for each ionizable group is determined from the pH at the half-equivalence point (the midpoint of the flat "buffer" region of the curve). Specialized software is often used to calculate the derivative of the curve (dpH/dV) to precisely identify the equivalence points and subsequently the pKa values.
Caption: Workflow for Potentiometric pKa Determination.
Integrated Perspective: Impact on Drug Development
The interplay of these physicochemical properties creates a holistic profile that informs critical decisions in drug development.[8][13]
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Absorption: The predicted high solubility at low pH and favorable TPSA suggest that 3-(Piperidin-1-yl)pyrazin-2-amine is a strong candidate for good oral absorption. Its cationic nature at intestinal pH may favor absorption via specific cation transporters.
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Distribution: A balanced logP is essential for achieving adequate distribution to target tissues without sequestering in fatty tissues, which can lead to toxicity and a long half-life.[10] The predicted logP suggests the molecule can effectively partition from the aqueous environment of the blood into tissues.
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Metabolism & Excretion: The piperidine ring and the primary amine are potential sites for Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. Understanding the molecule's properties helps predict these metabolic pathways. The compound's good solubility ensures it can be efficiently cleared by the kidneys.
Conclusion
3-(Piperidin-1-yl)pyrazin-2-amine is a compound with a promising physicochemical profile for drug development. Its key features—a highly basic piperidine moiety driving aqueous solubility, a balanced lipophilicity for membrane traversal, and a polar surface area conducive to absorption—position it as a molecule of interest. While computational predictions provide a strong foundational hypothesis, the rigorous experimental validation outlined in this guide is an indispensable next step. By systematically measuring and understanding these core properties, researchers can de-risk development, optimize formulation strategies, and accelerate the journey of this promising scaffold from a laboratory curiosity to a potential therapeutic agent.
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